
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol is a chemical compound characterized by the presence of difluoro and pyrimidinyl groups attached to a phenyl ring, with an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a difluorobenzene derivative reacts with a pyrimidinyl compound under basic conditions. The resulting intermediate is then subjected to reduction reactions to introduce the ethanol group. Specific reaction conditions, such as the choice of solvents, temperature, and catalysts, play a crucial role in optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and high yield. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are essential to meet the stringent requirements for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimidinyl or difluoro groups.
Substitution: Halogen atoms in the difluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoro and pyrimidinyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. This compound may inhibit or activate certain enzymes, thereby exerting its effects on cellular processes.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Pyrazolo[1,5-a]pyrimidine: Utilized in optical applications due to its photophysical properties.
Uniqueness: 1-(2,4-Difluoro-5-(pyrimidin-5-yl)phenyl)ethanol stands out due to its specific combination of difluoro and pyrimidinyl groups, which confer unique chemical reactivity and biological activity
Properties
Molecular Formula |
C12H10F2N2O |
|---|---|
Molecular Weight |
236.22 g/mol |
IUPAC Name |
1-(2,4-difluoro-5-pyrimidin-5-ylphenyl)ethanol |
InChI |
InChI=1S/C12H10F2N2O/c1-7(17)9-2-10(12(14)3-11(9)13)8-4-15-6-16-5-8/h2-7,17H,1H3 |
InChI Key |
IZAZDUDYPKZDOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=C(C(=C1)C2=CN=CN=C2)F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13843144.png)
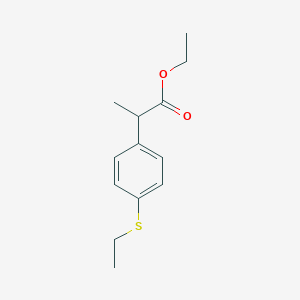
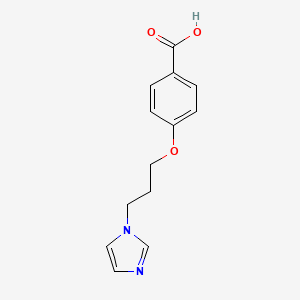
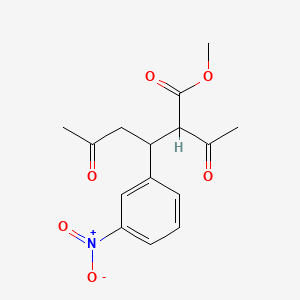
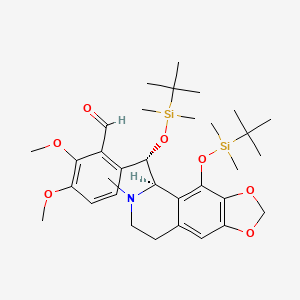
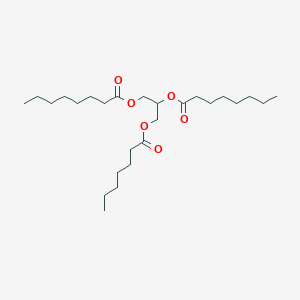
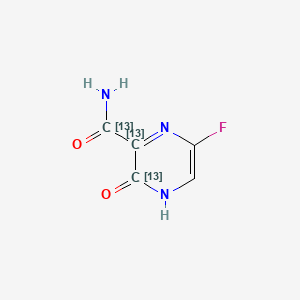
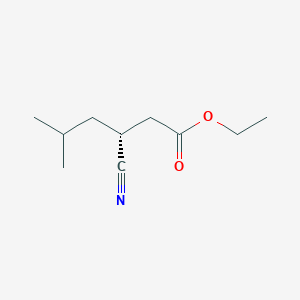
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
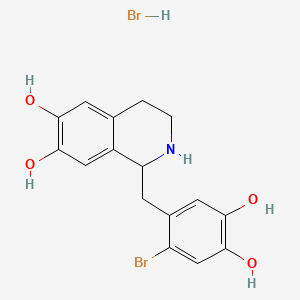
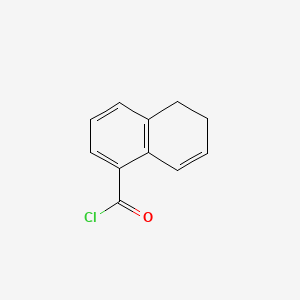
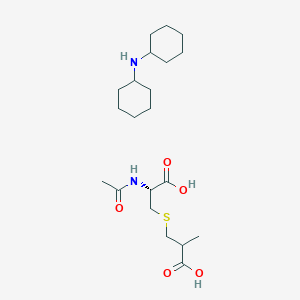
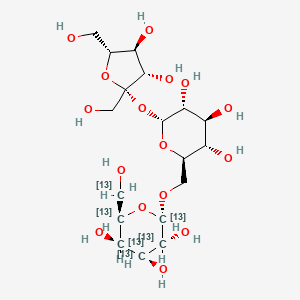
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)
